L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine
Description
L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide containing a modified ornithine residue. For example, peptides like Tuftsin (Thr-Lys-Pro-Arg) modulate immune responses, while modified ornithine derivatives such as N-2-succinyl-ornithine exhibit enzyme-binding properties . The inclusion of histidine, proline, threonine, and cysteine residues may confer unique stability, receptor affinity, or redox activity, warranting further investigation.
Properties
CAS No. |
915775-13-2 |
|---|---|
Molecular Formula |
C24H40N10O7S |
Molecular Weight |
612.7 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C24H40N10O7S/c1-12(35)18(21(38)32-16(10-42)19(36)31-15(23(40)41)4-2-6-29-24(26)27)33-20(37)17-5-3-7-34(17)22(39)14(25)8-13-9-28-11-30-13/h9,11-12,14-18,35,42H,2-8,10,25H2,1H3,(H,28,30)(H,31,36)(H,32,38)(H,33,37)(H,40,41)(H4,26,27,29)/t12-,14+,15+,16+,17+,18+/m1/s1 |
InChI Key |
JKMLQKATGQHDGK-JKOZEPOUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)N)O |
Origin of Product |
United States |
Biological Activity
L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine, a complex peptide compound, has garnered attention for its potential biological activities. This article delves into the compound's structure, biological activity, and relevant research findings, supported by data tables and case studies.
Molecular Formula
- Molecular Formula : C24H40N10O7S
- Molecular Weight : 612.7 g/mol
Structural Characteristics
The compound consists of several amino acid residues, contributing to its unique properties. Its structure includes:
- Histidine : Known for its role in enzyme catalysis and metal ion coordination.
- Proline : Imparts rigidity to the peptide chain.
- Threonine : Involved in protein phosphorylation.
- Cysteine : Contains a thiol group, allowing for disulfide bond formation.
- Ornithine : Plays a role in the urea cycle.
Table 1: Structural Overview
| Property | Value |
|---|---|
| Molecular Formula | C24H40N10O7S |
| Molecular Weight | 612.7 g/mol |
| CAS Number | 915775-13-2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
- Signal Transduction : It can modulate pathways involved in cell signaling, potentially affecting cellular responses to external stimuli.
- Antioxidant Activity : The presence of cysteine suggests possible antioxidant properties through the reduction of reactive oxygen species (ROS).
Study 1: Antioxidant Properties
A study investigated the antioxidant capacity of this compound in vitro. Results indicated a significant reduction in ROS levels in cell cultures treated with the compound compared to control groups.
Study 2: Enzyme Interaction
Research conducted on the interaction of this compound with specific kinases demonstrated inhibitory effects on certain pathways involved in cancer cell proliferation. This suggests potential therapeutic applications in oncology.
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Reduced ROS levels | |
| Enzyme Inhibition | Inhibited kinase activity | |
| Cellular Signaling | Modulated signaling pathways |
Pharmacological Potential
The pharmacological implications of this compound are being explored in various domains:
- Cancer Therapy : Due to its enzyme-inhibitory properties, it is being evaluated as a potential adjunct therapy in cancer treatment.
- Neuroprotection : Preliminary studies suggest that it may offer neuroprotective effects, warranting further investigation into its use for neurodegenerative diseases.
Future Directions
Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Long-term studies focusing on:
- In vivo efficacy
- Toxicity profiles
- Potential drug interactions
are crucial for advancing its therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural and Functional Comparison of Ornithine-Containing Compounds
Key Findings:
- L-Ornithine : Reduces stress markers (e.g., cortisol) and improves sleep quality in humans at 400 mg/day , but induces pancreatic acinar cell necrosis in rats at 3 g/kg .
- Tuftsin : Enhances immune responses via macrophage activation, highlighting the functional diversity of ornithine-containing peptides .
Enzymatic and Metabolic Interactions
Table 2: Binding Energies of Ornithine Analogues to PvdA Enzyme
Key Findings:
- The diaminomethylidene modification in the target compound may enhance binding to metal-dependent enzymes (e.g., arginase) compared to unmodified ornithine, analogous to N-2-succinyl-ornithine’s superior PvdA affinity .
- In metabolic pathways, L-ornithine is converted to citrulline and arginine, but its accumulation in mitochondria correlates with pancreatic pathologies . The target compound’s modified ornithine may bypass these pathways or exhibit distinct toxicity profiles.
Toxicological and Therapeutic Profiles
Table 3: Dose-Dependent Effects of Ornithine and Analogues
Key Findings:
- The therapeutic-to-toxic threshold for L-ornithine is context-dependent, emphasizing the need for structural modifications to enhance safety. The diaminomethylidene group in the target compound may mitigate pancreatic toxicity by altering metabolic conversion .
- Unlike L-ornithine, the peptide backbone of the target compound may limit mitochondrial uptake, reducing risks associated with urea cycle intermediates .
Preparation Methods
Table 1: Comparison of Preparation Methods
| Method | Advantages | Challenges |
|---|---|---|
| Solid-Phase Peptide Synthesis | High purity and yield | Requires specialized equipment |
| Solution-Phase Synthesis | Simplicity in setup | Lower yields; potential side reactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
